

Quantum Chemical Insights into 1,3-Butadiyne: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Butadiyne

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Introduction

1,3-Butadiyne (C_4H_2), also known as diacetylene, is a linear and conjugated alkyne of significant interest in various scientific domains, including astrochemistry, materials science, and as a structural motif in medicinal chemistry. Its rigid, linear geometry and unique electronic structure, arising from the conjugation of two triple bonds, impart specific chemical and physical properties. Understanding these properties at a quantum mechanical level is crucial for predicting its reactivity, designing novel materials, and developing new therapeutic agents. This technical guide provides an in-depth overview of quantum chemical calculations performed on **1,3-butadiyne**, offering a comparative analysis of theoretical data with experimental findings.

Molecular Geometry

The linear structure of **1,3-butadiyne** is a key feature influencing its chemical behavior. Quantum chemical calculations have been instrumental in precisely determining its geometric parameters. A variety of theoretical methods, ranging from Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) to Density Functional Theory (DFT) and Coupled-Cluster (CC) methods, have been employed to optimize its geometry.

Experimental and Computational Geometries

The following table summarizes the experimental and calculated geometric parameters for **1,3-butadiyne**. Experimental values are often obtained from techniques such as microwave spectroscopy and gas-phase electron diffraction.

Parameter	Experimental Value	Calculated Value (Method/Basis Set)	Reference
Bond Lengths (Å)			
C≡C	1.205	1.217 (B3LYP/6-311+G(2d,p))	[1]
C-C	1.378	1.365 (B3LYP/6-311+G(2d,p))	[1]
C-H	1.058	1.065 (B3LYP/6-311+G(2d,p))	[1]
Bond Angles (°)			
C-C-H	180	180 (All methods)	
C-C-C	180	180 (All methods)	

Note: The linearity of the molecule results in bond angles of 180°.

Vibrational Frequencies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the bonding and dynamics of a molecule. Quantum chemical calculations are essential for the assignment and interpretation of experimental vibrational spectra. The calculated harmonic frequencies are often scaled by empirical factors to better match the anharmonic experimental frequencies.

Experimental and Calculated Vibrational Frequencies

The fundamental vibrational frequencies of **1,3-butadiyne** have been extensively studied both experimentally and theoretically. The molecule belongs to the $D_{\infty h}$ point group, and its vibrational modes are classified according to their symmetry.[2]

Mode	Symmetry	Description	Experimental Frequency (cm ⁻¹)	Calculated Frequency (cm ⁻¹) (Method/Basis Set)	Reference
v ₁	σ _g ⁺	Symmetric C-H stretch	3293	3420 (B3LYP/6-311+G(2d,p))	[1][2]
v ₂	σ _g ⁺	Symmetric C≡C stretch	2184	2245 (B3LYP/6-311+G(2d,p))	[1][2]
v ₃	σ _g ⁺	C-C stretch	874	880 (B3LYP/6-311+G(2d,p))	[1][2]
v ₄	σ _u ⁺	Asymmetric C-H stretch	3329	3421 (B3LYP/6-311+G(2d,p))	[1][2]
v ₅	σ _u ⁺	Asymmetric C≡C stretch	2020	2075 (B3LYP/6-311+G(2d,p))	[1][2]
v ₆	π _g	Symmetric C-H bend	627	635 (B3LYP/6-311+G(2d,p))	[1][2]
v ₇	π _g	Symmetric C-C-C bend	482	485 (B3LYP/6-311+G(2d,p))	[1][2]
v ₈	π _u	Asymmetric C-H bend	630	640 (B3LYP/6-311+G(2d,p))	[1][2]
v ₉	π _u	Asymmetric C-C-C bend	231	230 (B3LYP/6-311+G(2d,p))	[1][2]

Electronic Properties and Reactivity

Quantum chemical calculations provide insights into the electronic structure of **1,3-butadiyne**, which is crucial for understanding its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key descriptors of its electron-donating and electron-accepting abilities, respectively.

Frontier Molecular Orbitals

The energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are important indicators of chemical reactivity and kinetic stability.

Property	Calculated Value (eV) (Method/Basis Set)
HOMO Energy	-6.8 (B3LYP/6-311+G(2d,p))
LUMO Energy	-0.5 (B3LYP/6-311+G(2d,p))
HOMO-LUMO Gap	6.3 (B3LYP/6-311+G(2d,p))

A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

Experimental Protocols

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of gas-phase molecules, from which highly accurate molecular geometries can be derived.^{[3][4][5]}

Methodology:

- A gaseous sample of **1,3-butadiyne** is introduced into a high-vacuum chamber.
- The sample is irradiated with microwave radiation of varying frequencies.
- Absorption of microwaves by the molecules induces transitions between rotational energy levels.

- The frequencies at which absorption occurs are detected, yielding a rotational spectrum.
- The rotational constants (A, B, C) are determined by fitting the observed transition frequencies to a rotational Hamiltonian.
- From the rotational constants of the parent molecule and its isotopologues, the moments of inertia can be calculated, which in turn allows for the precise determination of bond lengths and angles.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is another powerful technique for determining the molecular structure of volatile compounds.

Methodology:

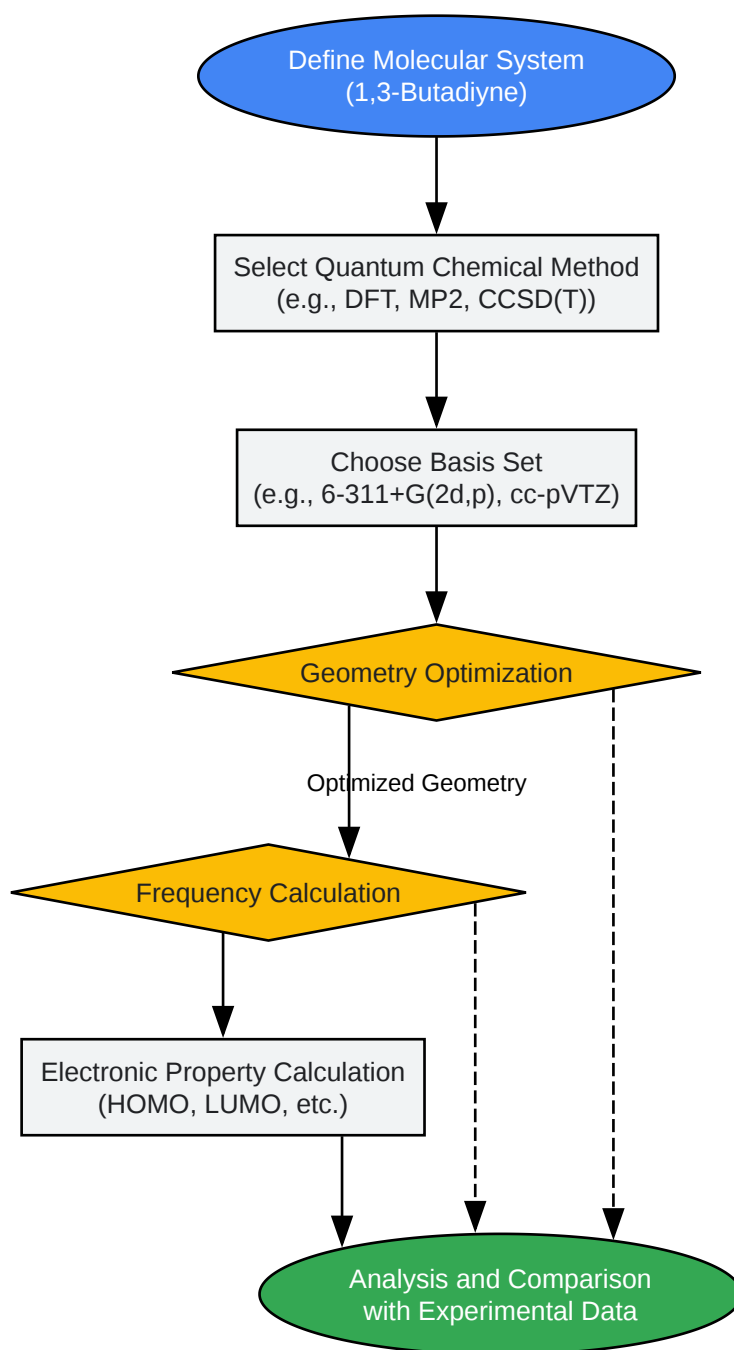
- A narrow beam of high-energy electrons is directed through a gaseous sample of **1,3-butadiyne**.
- The electrons are scattered by the molecules, creating a diffraction pattern.
- The diffraction pattern, which consists of concentric rings of varying intensity, is recorded on a detector.
- The scattering intensity is a function of the internuclear distances within the molecule.
- By analyzing the diffraction pattern, a radial distribution curve is generated, from which the bond lengths, bond angles, and torsional angles can be determined.

Visualizations

Molecular Structure of 1,3-Butadiyne

Caption: Ball-and-stick model of **1,3-butadiyne** with bond lengths.

Computational Workflow for Property Calculation



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Caption: A typical workflow for quantum chemical calculations.

Conclusion

Quantum chemical calculations are indispensable tools for elucidating the molecular structure, vibrational properties, and electronic characteristics of **1,3-butadiyne**. The synergy between

theoretical predictions and experimental data provides a comprehensive understanding of this fundamental molecule. The data and methodologies presented in this guide serve as a valuable resource for researchers in chemistry, materials science, and drug development, enabling them to leverage computational chemistry for their specific applications.

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References

- 1. The 130 to 375 GHz Rotational Spectroscopy of s-trans-(Z)-1-Cyano-1,3-butadiene (C₅H₅N): Analysis of the Lowest-Energy Vibrationally Excited Dyad (ν₁₉ and ν₂₇) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 5. gacbe.ac.in [gacbe.ac.in]
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